SLV-2436, also known as SEL201, is a novel compound developed as an inhibitor of the mitogen-activated protein kinase interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a critical role in regulating the translation of specific mRNAs, particularly those involved in oncogenesis. The compound is classified as an ATP-competitive inhibitor, demonstrating significant potency against both MNK1 and MNK2 with IC50 values of 10.8 nM and 5.4 nM, respectively . SLV-2436 has garnered attention for its potential therapeutic applications in treating cancers with aberrant C-KIT signaling, particularly melanoma .
The synthesis of SLV-2436 involves a multi-step organic synthesis process. The initial step includes nucleophilic substitution of a pyridinone derivative with 3-chlorobenzyl bromide, leading to an intermediate compound. This intermediate undergoes a Miyaura borylation reaction to produce a boronate ester, which is then coupled with another precursor through a Suzuki reaction to yield the final product, SLV-2436 . The detailed synthetic pathway is illustrated in various figures within the literature, showcasing the chemical transformations involved.
The molecular structure of SLV-2436 is characterized by its unique amino-1H-indazol-1,2-dihydropyridin-2-one framework. This structure features several functional groups that contribute to its binding affinity for MNK1 and MNK2. The compound exhibits high structural similarity to other known inhibitors but has been optimized for better biophysical properties .
SLV-2436's synthesis involves several key chemical reactions:
These reactions are critical for constructing the complex structure of SLV-2436 while ensuring high yield and purity .
SLV-2436 acts by inhibiting the kinase activity of MNK1 and MNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) and other substrates that regulate mRNA translation. By blocking this pathway, SLV-2436 reduces the translation of oncogenic mRNAs such as those encoding for c-Myc and TNFα, thereby limiting tumor growth and metastasis in cancers with C-KIT mutations .
SLV-2436 exhibits several notable physical and chemical properties:
SLV-2436 has significant potential in scientific research and clinical applications:
The mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) phosphorylate eukaryotic translation initiation factor 4E (eIF4E) at serine 209, converting it into a potent oncogenic driver. Unlike many kinases, MNK1/2 are dispensable for normal development but critical for cancer progression. Genetic knockout studies reveal no adverse phenotypes in MNK-deficient mice, positioning them as ideal therapeutic targets with minimal anticipated on-target toxicity [5] [9]. Phosphorylated eIF4E (p-eIF4E) selectively enhances the translation of malignancy-associated mRNAs encoding proteins involved in proliferation (e.g., CCNE1), survival (e.g., MCL1), and metastasis (e.g., SNAI1) [1] [9]. Clinically, elevated p-eIF4E correlates with aggressive disease and poor prognosis across solid tumors (e.g., melanoma, breast cancer) and hematologic malignancies (e.g., acute myeloid leukemia, AML) [1] [4] [10]. This establishes the MNK-eIF4E axis as a convergence point for oncogenic pathways like RAS/MAPK and PI3K/AKT/mTOR, making its inhibition a compelling strategy to disrupt multiple facets of tumorigenesis [1] [9].
Table 1: Key MNK Inhibitors in Preclinical/Clinical Development
Compound Name | Chemical Class | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | Development Status |
---|---|---|---|---|
Tomivosertib (eFT508) | Pyridone-aminal | 1.0–2.4 | 1.0–2.4 | Phase II |
Cercosporamide | Natural derivative | 116 | 11 | Preclinical |
SLV-2436 (SEL201) | Pyridone-aminal | 10.8 | 5.4 | Preclinical |
VNLG-152 | Novel Retinamide (RAMBA) | Degrades MNK1 | Degrades MNK2 | Preclinical |
SLV-2436 (also known as SEL201 or SEL201-88) exemplifies the evolution of ATP-competitive, pyridone-aminal-derived MNK inhibitors designed for high potency and selectivity. It inhibits MNK1 and MNK2 with IC₅₀ values of 10.8 nM and 5.4 nM, respectively, outperforming early inhibitors like CGP 57380 (MNK1 IC₅₀ ~2,200 nM) [2] [7] [8]. Kinome-wide profiling at 1 µM concentration confirms its selectivity, with significant binding primarily within the CAMK kinase family and minimal off-target activity against >450 kinases [2] [8]. Biochemically, SLV-2436 blocks eIF4E phosphorylation (Ser209) in KIT-mutant melanoma and AML cell lines, suppressing downstream oncoproteins like SNAI1 and CCNE1 [1] [5] [8].
Preclinical studies highlight its therapeutic potential:
Table 2: Key Preclinical Findings for SLV-2436
Cancer Model | Intervention | Key Outcomes | Mechanistic Insight |
---|---|---|---|
KIT-mutant Melanoma | SLV-2436 monotherapy | ↓ Lung metastasis size/number; ↓ p-eIF4E/SNAI1/CCNE1 | Blocks MNK-eIF4E-driven cell migration |
AML Cell Lines | SLV-2436 + Rapamycin | ↑ Apoptosis; ↓ Cell viability vs. monotherapy | Dual suppression of MNK and mTOR pathways |
Palbociclib-Resistant Breast Cancer | SLV-2436 + Palbociclib | Restored growth inhibition; ↓ Survivin/AURKB | Abrogates CDK4/6 resistance via translation suppression |
Structurally, SLV-2436 (C₁₉H₁₅ClN₄O; MW 350.80 g/mol) optimizes the pyridone-aminal scaffold shared with tomivosertib, but exhibits distinct pharmacokinetics (shorter half-life <3 hours) [5] [7]. Current efforts focus on structural refinements to improve metabolic stability while retaining selectivity.
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8